(r)-2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
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Overview
Description
EVP-0015962 is a novel small molecule that functions as a γ-secretase modulator. This compound has been studied extensively for its potential therapeutic effects in treating Alzheimer’s disease by reducing amyloid-β (Aβ) peptide levels, particularly Aβ42, which is implicated in the formation of amyloid plaques in the brain .
Chemical Reactions Analysis
EVP-0015962 undergoes several types of chemical reactions, primarily focusing on its role as a γ-secretase modulator. The compound decreases the production of Aβ42 and increases the production of shorter, less amyloidogenic peptides like Aβ38 . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the modulation of γ-secretase activity. The major products formed from these reactions are the shorter Aβ peptides, which are less prone to aggregation and plaque formation .
Scientific Research Applications
EVP-0015962 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It has shown promise in reducing amyloid plaque formation, decreasing neuroinflammation, and improving cognitive function in animal models . The compound is orally bioavailable and has been detected in the brain, making it a viable candidate for further development as a therapeutic agent . Additionally, EVP-0015962 has been studied in various in vitro and in vivo assays to evaluate its effects on Aβ production and notch function .
Mechanism of Action
The mechanism of action of EVP-0015962 involves the selective modulation of γ-secretase activity. Unlike γ-secretase inhibitors, which can cause toxic side effects by inhibiting the cleavage of other substrates like the Notch receptor, EVP-0015962 shifts the cleavage process to favor the production of shorter Aβ peptides . This selective modulation reduces the levels of Aβ42 without affecting the overall cleavage efficiency of the enzyme, thereby minimizing potential side effects .
Comparison with Similar Compounds
EVP-0015962 is unique in its selective modulation of γ-secretase activity. Similar compounds include other γ-secretase modulators that also aim to reduce Aβ42 levels while avoiding the side effects associated with γ-secretase inhibitors . Some of these similar compounds include RO5506284 and other γ-secretase modulators with similar chemotypes . EVP-0015962 stands out due to its potent and selective modulation, as well as its demonstrated efficacy in reducing amyloid plaque formation and improving cognitive function in animal models .
Properties
Molecular Formula |
C22H19ClF6O3 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(2R)-2-[3-chloro-4-(2,2,2-trifluoroethoxy)-5-[4-(trifluoromethyl)phenyl]phenyl]-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
InChI Key |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H](C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(C1)CC(C2=CC(=C(C(=C2)Cl)OCC(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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